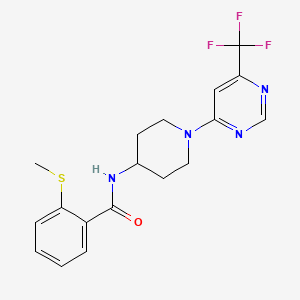

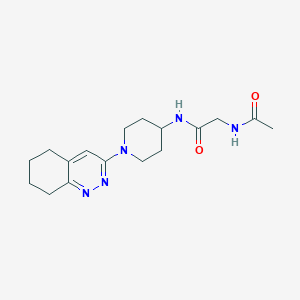

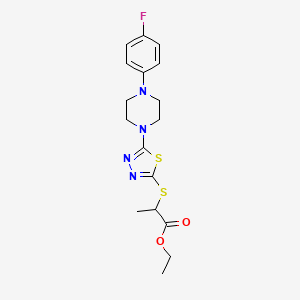

2-acetamido-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

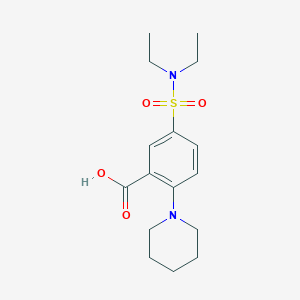

2-acetamido-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide , also known by its chemical formula C₁₂H₁₄O , is a complex organic compound. Its molecular weight is approximately 174.24 g/mol . The compound exhibits interesting structural features, combining an acetamide group with a piperidine ring and a tetrahydrocinnolinyl moiety.

Scientific Research Applications

Asymmetric Synthesis Applications

The compound's role in asymmetric synthesis is highlighted by Micouin et al. (1994), who describe the synthesis of enantiomerically pure 3-substituted piperidines using similar compounds. These synthesized compounds play a crucial role in producing optically pure substances through direct alkylation processes (Micouin et al., 1994).

Chemical Structure and Conformational Analysis

Bernet et al. (1990) conducted a detailed study on similar compounds, specifically focusing on their chemical structures. Their research provides insights into the conformational aspects of such compounds, which is fundamental in understanding their chemical behavior and potential applications (Bernet et al., 1990).

Oxidative Reaction Applications

The research by Mercadante et al. (2013) demonstrates the synthesis of similar compounds with significant oxidative capabilities. These compounds, including 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, have wide-ranging applications in various oxidative reactions, making them valuable in chemical synthesis (Mercadante et al., 2013).

Antimicrobial Applications

The antimicrobial potential of related compounds is explored in the study by Mokhtari and Pourabdollah (2013). They synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them effective against pathogenic bacteria and fungi, indicating potential use in medical and pharmaceutical applications (Mokhtari & Pourabdollah, 2013).

Application in Tuberculosis Treatment

Pissinate et al. (2016) investigated 2-(quinolin-4-yloxy)acetamides, compounds similar to the one , for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. Their findings underscore the potential use of these compounds in developing new treatments for tuberculosis (Pissinate et al., 2016).

Neuroprotective and Therapeutic Applications

Umar et al. (2019) describe the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in treating neurodegenerative diseases like Alzheimer's (Umar et al., 2019).

Potential in Antiprion Therapeutics

Fiorino et al. (2012) synthesized benzamide derivatives, including 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide, which showed binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), indicating potential as therapeutic agents against prion disease (Fiorino et al., 2012).

properties

IUPAC Name |

2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-12(23)18-11-17(24)19-14-6-8-22(9-7-14)16-10-13-4-2-3-5-15(13)20-21-16/h10,14H,2-9,11H2,1H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVIWJTKNFBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2913354.png)

![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)